molecular formula C15H17NO3 B422695 ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B422695
M. Wt: 259.3g/mol
InChI Key: IETHGGFEOQKLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole core structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of the ethyl ester group and the p-tolyl substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . The reaction typically involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. The ethyl ester group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3g/mol

IUPAC Name

ethyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)13-9-14(17)16(11(13)3)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3

InChI Key

IETHGGFEOQKLBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.